4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. This compound features a unique structure characterized by a quinoxaline core substituted with a 3-methoxyphenylmethyl group. Its molecular formula is CHNO, and it is recognized for its potential biological activities, particularly in antimicrobial and anticancer research.
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is classified as a dihydroquinoxaline derivative, which is part of a larger class of compounds known for their diverse pharmacological properties. These compounds are often explored for their potential therapeutic applications in various fields of medicine.
The synthesis of 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one generally involves the following steps:
The molecular structure of 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one includes:
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one can participate in several chemical reactions:
The specific conditions (e.g., temperature, solvent) for these reactions can significantly influence the yield and selectivity of products.
The mechanism of action for 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with biological targets:
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one has several scientific applications:
Scaffold hopping has emerged as a pivotal strategy for diversifying the chemospace of quinoxalin-2-ones while preserving bioactivity. This approach systematically modifies core structures to overcome limitations of parent scaffolds, such as metabolic instability or synthetic complexity. For 4-(3-methoxyphenyl)-1,3-dihydroquinoxalin-2-one, key hopping strategies include:
Table 1: Impact of Scaffold Hopping on Antiproliferative Activity
| Scaffold Type | GI₅₀ (nM) in KB Cells | Tubulin Inhibition IC₅₀ (μM) |
|---|---|---|
| Parent Quinoxalin-2-one | 3.2 ± 0.7 | 0.77 |
| Thienopyrimidine Hop | 1.9 ± 0.3 | 0.52 |
| Pyrroloquinoxaline Hop | 4.6 ± 1.1 | 0.89 |
These approaches demonstrate that medium-step hops (e.g., heterocycle swaps) balance novelty with retained activity, whereas large-step hops (e.g., topology alterations) require extensive SAR validation [7].
Modifications of the lactam ring (C-ring) in 1,3-dihydroquinoxalin-2-ones critically influence conformational stability and target affinity. Systematic studies reveal:
Table 2: Lactam Size Versus Antiproliferative Activity
| Lactam Size | Compound | GI₅₀ (μM) in A549 Cells | Solubility (μg/mL) |
|---|---|---|---|
| 6-membered | 2a | 0.0032 | 8.2 |
| 7-membered | 7a | 0.838 | 22.5 |
| 8-membered | 7b | 5.900 | 41.7 |
| 9-membered | 7c | >10 | 63.0 |
Adapted from [2].
Precise modification of the quinoxalinone’s A/B rings enables tailored interactions with biological targets. Key methodologies include:
Regioselectivity Guidelines:
Hybridization of 4-(3-methoxyphenyl)-1,3-dihydroquinoxalin-2-one with privileged fragments enhances multi-target engagement and overcomes resistance:
Design Principles for Hybrids:
"The oxadiazole moiety serves as a bioisostere for carboxylic esters, conferring metabolic stability while conserving hydrogen-bonding vectors critical for ATP-site binding in kinases" [3].
Minimalist protecting group approaches are essential for efficient functionalization of polyfunctional quinoxalinones:
Innovative Trends:
These advances underscore a paradigm shift toward step-economical synthesis of complex quinoxalinone derivatives.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4